molecular formula C23H14ClN3O7S2 B11671260 (5E)-3-(3-chlorophenyl)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-(3-chlorophenyl)-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11671260
M. Wt: 544.0 g/mol
InChI Key: AOOARJNXEBDMKS-UFFVCSGVSA-N
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Description

(5E)-3-(3-CHLOROPHENYL)-5-{[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a chlorophenyl group, and a dinitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(3-CHLOROPHENYL)-5-{[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of the thiazolidinone core. This can be achieved through the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions. The chlorophenyl and dinitrophenoxy groups are then introduced through subsequent substitution reactions, often requiring the use of strong bases or acids to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(3-CHLOROPHENYL)-5-{[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives.

Scientific Research Applications

(5E)-3-(3-CHLOROPHENYL)-5-{[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5E)-3-(3-CHLOROPHENYL)-5-{[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-3-(3-CHLOROPHENYL)-5-{[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H14ClN3O7S2

Molecular Weight

544.0 g/mol

IUPAC Name

(5E)-3-(3-chlorophenyl)-5-[[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H14ClN3O7S2/c1-33-20-9-13(10-21-22(28)25(23(35)36-21)15-4-2-3-14(24)11-15)5-7-19(20)34-18-8-6-16(26(29)30)12-17(18)27(31)32/h2-12H,1H3/b21-10+

InChI Key

AOOARJNXEBDMKS-UFFVCSGVSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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